Cas no 1706415-06-6 (N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide)

N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused pyrrolopyrimidine core functionalized with a thiophene-derived carboxamide group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of both nitrogen-rich pyrrolopyrimidine and sulfur-containing thiophene moieties enhances its potential for diverse applications, including kinase inhibition and ligand design. Its rigid scaffold offers stability, while the carboxamide group provides a handle for further derivatization. The compound's balanced lipophilicity and polarity contribute to favorable solubility and bioavailability profiles, supporting its utility in drug discovery and biochemical research.
N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide structure
1706415-06-6 structure
Product name:N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide
CAS No:1706415-06-6
MF:C12H12N4OS
MW:260.314880371094
CID:6087069
PubChem ID:90585517

N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide
    • AKOS024878013
    • N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
    • N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
    • F6435-2116
    • 1706415-06-6
    • N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
    • Inchi: 1S/C12H12N4OS/c17-12(14-5-10-2-1-3-18-10)16-6-9-4-13-8-15-11(9)7-16/h1-4,8H,5-7H2,(H,14,17)
    • InChI Key: JHAQRLHSAWPBBJ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(N1CC2C(=CN=CN=2)C1)=O

Computed Properties

  • Exact Mass: 260.07318219g/mol
  • Monoisotopic Mass: 260.07318219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 86.4Ų

N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6435-2116-20mg
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
20mg
$148.5 2023-09-09
Life Chemicals
F6435-2116-2μmol
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
2μmol
$85.5 2023-09-09
Life Chemicals
F6435-2116-2mg
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
2mg
$88.5 2023-09-09
Life Chemicals
F6435-2116-20μmol
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
20μmol
$118.5 2023-09-09
Life Chemicals
F6435-2116-5μmol
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
5μmol
$94.5 2023-09-09
Life Chemicals
F6435-2116-4mg
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
4mg
$99.0 2023-09-09
Life Chemicals
F6435-2116-10mg
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
10mg
$118.5 2023-09-09
Life Chemicals
F6435-2116-15mg
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
15mg
$133.5 2023-09-09
Life Chemicals
F6435-2116-10μmol
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
10μmol
$103.5 2023-09-09
Life Chemicals
F6435-2116-1mg
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
1706415-06-6
1mg
$81.0 2023-09-09

Additional information on N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide

Recent Advances in the Study of N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS: 1706415-06-6)

In recent years, the compound N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS: 1706415-06-6) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique pyrrolopyrimidine scaffold, has shown promising potential as a modulator of various biological targets. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic applications in diseases such as cancer and inflammatory disorders.

A recent study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on protein kinases, particularly those involved in cell proliferation and survival pathways. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to demonstrate that N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide exhibits selective inhibition against specific kinase isoforms, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of targeted kinase inhibitors.

Further research has explored the compound's pharmacokinetic profile and metabolic stability. A preclinical study conducted by a team at a leading pharmaceutical research institute revealed that the compound demonstrates favorable oral bioavailability and metabolic stability in rodent models. The study also identified key metabolites, providing insights into potential metabolic pathways and guiding future structural modifications to enhance its drug-like properties.

In the context of cancer therapy, recent in vivo studies have demonstrated the compound's efficacy in xenograft models of solid tumors. When administered in combination with standard chemotherapeutic agents, N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide showed synergistic effects, significantly reducing tumor growth without increasing systemic toxicity. These results highlight its potential as an adjunct therapy in oncology.

Beyond oncology, emerging research has investigated the compound's immunomodulatory properties. A 2023 study published in Nature Chemical Biology reported that this molecule can selectively modulate specific immune checkpoints, suggesting potential applications in autoimmune diseases and immunotherapy. The researchers utilized advanced structural biology techniques to characterize the compound's binding interactions with its protein targets at atomic resolution.

From a synthetic chemistry perspective, recent advances have been made in the scalable production of this compound. A novel synthetic route published in Organic Process Research & Development describes an improved, cost-effective method for its large-scale preparation, addressing previous challenges in yield and purity. This development is crucial for facilitating further preclinical and clinical investigations.

In conclusion, the growing body of research on N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS: 1706415-06-6) underscores its versatility as a pharmacophore with multiple therapeutic applications. While significant progress has been made in understanding its biological activities and optimizing its properties, further studies are needed to fully explore its clinical potential and address remaining challenges in drug development.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.